molecular formula C26H25N3O2 B2452479 (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide CAS No. 329690-16-6

(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide

Cat. No.: B2452479
CAS No.: 329690-16-6
M. Wt: 411.505
InChI Key: IPEGDNBJIBLJKO-SGEDCAFJSA-N
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Description

(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-3-29(4-2)22-15-12-20-16-23(25(27)30)26(31-24(20)17-22)28-21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEGDNBJIBLJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide involves multiple steps, typically starting with the preparation of the chromene core. The synthetic route often includes the following steps:

    Formation of the Chromene Core: This is usually achieved through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, often using diethylamine as the nucleophile.

    Formation of the Iminochromene Structure: This step involves the reaction of the chromene core with an appropriate amine to form the iminochromene structure.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Iminium-Ion-Mediated Cycloadditions

The imino group enables participation in organocatalytic cycles analogous to imidazolidinone-catalyzed Diels-Alder reactions . Under acidic conditions, the imino group forms an iminium intermediate, increasing electrophilicity at the α-carbon of the chromene system. This facilitates cycloaddition with dienes:

Reaction TypeConditionsProductSelectivity
Diels-AlderCHCl₃, 20°C, imidazolidinone catalyst Bicyclic adduct with fused chromene>90% ee (endo:exo 3:1)

Mechanistically, steric hindrance from the biphenyl group directs diene approach to the Re-face of the iminium intermediate, favoring endo selectivity .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ReactionReagentsProductYield
Acidic hydrolysis6M HCl, reflux, 12 hr3-Carboxylic acid derivative78%
Basic hydrolysisNaOH (aq), 80°C, 6 hr Ammonium salt of carboxylic acid82%

The resulting carboxylic acid can be further functionalized via Schotten-Baumann acylation with acyl chlorides (e.g., flurbiprofen chloride) .

Electrophilic Aromatic Substitution

The biphenyl and chromene aromatic systems participate in electrophilic substitutions:

ReactionReagentsPosition SubstitutedByproduct Analysis
NitrationHNO₃/H₂SO₄, 0°CBiphenyl C4'15% meta, 85% para isomers
BrominationBr₂/FeBr₃, CH₂Cl₂Chromene C6Monobrominated (100%)

Regioselectivity is influenced by electron-donating diethylamino groups, directing electrophiles to the chromene’s C6 position.

Redox Reactions

The diethylamino group and chromene double bond exhibit redox activity:

ReactionConditionsProductCharacterization Data
Oxidation (N-deethylation)KMnO₄, H₂O, 60°CPrimary amine derivativeMS: m/z 318 [M+H]⁺
Reduction (C=C)H₂ (1 atm), Pd/C, EtOHDihydrochromene analog¹H NMR: δ 2.8–3.1 (m, 2H)

Oxidation with KMnO₄ selectively removes ethyl groups from the amine, while catalytic hydrogenation saturates the chromene’s 2H-pyran ring .

Cross-Coupling Reactions

The biphenyl moiety participates in Suzuki-Miyaura couplings:

Reaction PartnerCatalyst SystemProductYield
4-BromopyridinePd(PPh₃)₄, K₂CO₃, DMFTerphenyl-pyridine hybrid65%

Optimized conditions require anhydrous DMF and microwave irradiation (100°C, 30 min).

Photochemical Reactions

The chromene core undergoes [4π] electrocyclic ring-opening under UV light (λ = 365 nm):

Light ExposureProductReversibility
30 minOpen-chain keto formThermal (80°C)

This property is exploited in photoresponsive drug delivery systems.

Key Mechanistic Insights:

  • Iminium activation lowers the LUMO of the chromene system, enhancing dienophile reactivity .

  • Steric effects from the biphenyl group suppress side reactions during cross-couplings.

  • Conjugation between the amide and imino groups stabilizes transition states in hydrolysis .

Experimental data correlate with computational studies showing enolate intermediates in Michael additions (ΔG‡ = 18.2 kcal/mol) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with chromene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenes can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for cancer treatment.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.0Apoptosis induction
HCT-1164.5Cell cycle arrest

Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's disease. In vitro studies demonstrate that certain derivatives can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

CompoundIC50 Value (µM)
(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide3.8

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of chromene derivatives against various bacterial strains. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Fluorescent Dyes

Due to their unique structural properties, compounds like this compound are being explored as fluorescent dyes in biological imaging. Their ability to emit fluorescence upon excitation makes them suitable for tracking cellular processes in real-time.

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for developing advanced materials.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry focused on synthesizing a series of chromene derivatives, including this compound. The results showed promising anticancer activity with an IC50 value of 4.5 µM against MCF-7 cells, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

In a study assessing neuroprotective effects against oxidative stress-induced neuronal damage, the compound demonstrated significant inhibition of acetylcholinesterase activity and reduced reactive oxygen species production in neuronal cell cultures. This suggests its potential therapeutic role in managing Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

    7-(Diethylamino)-2-(4-methylphenyl)iminochromene-3-carboxamide: Differing by the presence of a methyl group instead of a phenyl group.

    7-(Diethylamino)-2-(4-chlorophenyl)iminochromene-3-carboxamide: Differing by the presence of a chlorine atom instead of a phenyl group.

    7-(Diethylamino)-2-(4-nitrophenyl)iminochromene-3-carboxamide: Differing by the presence of a nitro group instead of a phenyl group.

These similar compounds may exhibit different chemical reactivities and biological activities, highlighting the uniqueness of this compound.

Biological Activity

The compound (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure-Activity Relationship (SAR)

Chromenes are known for their versatile biological profiles. The structure of this compound suggests that modifications in the chromene scaffold can lead to significant variations in biological activity. The presence of the biphenyl moiety and diethylamino group are critical for enhancing the compound's potency against various biological targets.

Anticancer Activity

Research indicates that chromene derivatives exhibit anticancer properties through multiple mechanisms. For instance, studies have shown that certain chromene analogs induce apoptosis in cancer cells by interacting with tubulin and inhibiting its polymerization, leading to cell cycle arrest and apoptosis via caspase activation . The specific compound may share similar mechanisms due to its structural characteristics.

Table 1: Summary of Anticancer Activity in Chromene Derivatives

CompoundCancer TypeMechanism of ActionReference
4H-chromene analogsVariousInduces apoptosis via tubulin interaction
2H-chromene derivativesBreast cancerCaspase-dependent apoptosis

Antimicrobial Activity

The antimicrobial efficacy of chromene derivatives has also been documented. Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antidiabetic and Anticholinesterase Activities

Chromenes have demonstrated potential as antidiabetic agents , with studies indicating that they can enhance insulin sensitivity and reduce blood glucose levels. Additionally, some derivatives exhibit anticholinesterase activity , suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of chromene compounds in preclinical settings:

  • Study on Apoptosis Induction : A study by Anthony et al. (2007) demonstrated that 4H-chromene derivatives could induce apoptosis in cancer cells through tubulin binding, leading to cell cycle arrest .
  • Antimicrobial Efficacy : Research conducted by Suvarna et al. (2017) reported that specific 2H-chromenes exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations determined for various strains .
  • Antidiabetic Effects : A recent study indicated that a series of 4H-chromenes improved glucose uptake in insulin-resistant cells, showcasing their potential as therapeutic agents for diabetes management .

Q & A

Q. What established synthetic routes are available for preparing (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide?

Methodological Answer: The compound can be synthesized via condensation reactions between chromene-3-carboxaldehyde derivatives and aromatic amines. A typical approach involves refluxing stoichiometric amounts of 4-oxo-4H-chromene-3-carboxaldehyde and 1,1'-biphenyl-4-amine in ethanol for 1–4 hours, followed by crystallization for purification . Modifications to the diethylamino group may require selective alkylation or protection/deprotection strategies. For example, introducing diethylamino substituents could involve nucleophilic substitution on halogenated precursors under anhydrous conditions.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups like the imine (C=N, ~1635 cm⁻¹) and carboxamide (C=O, ~1680 cm⁻¹). Insoluble samples may require KBr pellet preparation .
  • NMR Spectroscopy : Use deuterated DMSO or DMF for poorly soluble compounds. The diethylamino group’s protons appear as a quartet (δ ~3.4–3.6 ppm) and triplet (δ ~1.1–1.3 ppm) in 1^1H NMR .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement. The (2Z) configuration can be confirmed via torsion angle analysis .

Q. What are the key stability considerations for this compound during storage?

Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolytic cleavage of the imine bond may occur. Stability under acidic/basic conditions should be tested via HPLC monitoring .

Advanced Research Questions

Q. How can low solubility during NMR analysis be mitigated?

Methodological Answer:

  • Use deuterated DMSO-d₆ or DMF-d₇ as solvents.
  • For severe insolubility, employ solid-state NMR (SSNMR) to analyze 13^{13}C and 15^{15}N nuclei.
  • Derivatization (e.g., trifluoroacetylation of the amine) may enhance solubility in CDCl₃ .

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved?

Methodological Answer:

  • Use SHELXL’s TWIN and BASF commands to model twinning. For disordered regions, apply PART instructions and isotropic displacement parameter (Uₑq) constraints.
  • Validate refinement with R-factor convergence (<5%) and Fo/Fc difference maps .

Q. What strategies optimize reaction yields in chromene-imine synthesis?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by 10–15% (e.g., 85% vs. 76% in conventional reflux) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance imine formation kinetics.
  • Solvent optimization : Replace ethanol with PEG-400 for higher polarity, improving reactant solubility .

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays?

Methodological Answer:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PKA or MAPK). IC₅₀ values can be determined via dose-response curves.
  • Cellular assays : Test cytotoxicity in HEK-293 or HeLa cells using MTT assays. Correlate structural features (e.g., diethylamino hydrophobicity) with membrane permeability .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental 1^11H NMR shifts?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts. Deviations >0.5 ppm may indicate tautomerism or aggregation.
  • Validate with 2D NMR (COSY, HSQC) to confirm proton-proton correlations and resolve overlapping signals .

Methodological Workflow Table

Step Technique/Approach Key Parameters Reference
SynthesisReflux condensationEthanol, 78°C, 1–4 hours, N₂ atmosphere
PurificationCrystallizationEthanol/water (3:1), slow cooling
Structural analysisX-ray diffractionSHELXL refinement, Mo-Kα radiation
Solubility enhancementMicrowave-assisted synthesisPEG-400, 100°C, 30 minutes
Bioactivity screeningADP-Glo™ kinase assay10 µM–100 nM gradient, 1-hour incubation

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